4-[(3R)-piperidine-3-carbonyl]morpholine
Description
4-[(3R)-Piperidine-3-carbonyl]morpholine is a bicyclic organic compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) linked via a carbonyl group to the 3R-position of a piperidine ring (a six-membered amine). This stereospecific configuration (R-enantiomer at the piperidine-3-carbonyl position) distinguishes it from related structural analogs and may influence its physicochemical and biological properties. The compound’s CAS number (1172703-44-4) corresponds to its hydrochloride salt form, which has been discontinued commercially . Its synthesis likely involves coupling reactions between morpholine and functionalized piperidine precursors, with chiral resolution steps to isolate the R-enantiomer.
Properties
IUPAC Name |
morpholin-4-yl-[(3R)-piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3R)-piperidine-3-carbonyl]morpholine involves several steps, typically starting with the preparation of the piperidine and morpholine rings. One common method involves the reaction of piperidine with a suitable carbonyl compound to form the piperidine-3-carbonyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
4-[(3R)-piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3R)-piperidine-3-carbonyl]morpholine has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Additionally, this compound is utilized in industrial processes, such as catalysis reactions, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(3R)-piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereochemistry
4-(4-Piperidinylcarbonyl)morpholine (CAS 63214-57-3) :
This positional isomer features a carbonyl group at the piperidine-4-position instead of the 3R-position. The altered spatial arrangement may reduce binding affinity to chiral biological targets, such as enzymes or receptors requiring stereochemical complementarity. For example, in kinase inhibitors or G-protein-coupled receptor ligands, the 3R configuration could enhance target engagement compared to the 4-position isomer .- This modification might lower solubility or metabolic stability, as carbonyl groups often participate in hydrophilic interactions or enzymatic recognition .
Hybrid Heterocyclic Derivatives
Pyrimidine/Pyridine-Linked Morpholine-Piperidine Compounds :
Complex hybrids like 4-(1-(6-chloro-2-iodo-pyrimidin-4-yl)-4-piperidyl)morpholine () incorporate aromatic cores, enhancing π-π stacking interactions in biological systems. These derivatives exhibit antimalarial activity (e.g., compound 74 in ), but their larger size may limit blood-brain barrier penetration compared to the simpler 4-[(3R)-piperidine-3-carbonyl]morpholine .- Piperazinylquinoxaline Derivatives: Compounds such as N-3-(morpholinopropyl)piperazine () demonstrate that substituting morpholine with bulkier groups (e.g., quinoxaline) can improve antiproliferative activity against cancer cells. However, increased molecular weight may compromise oral bioavailability .
Functional Group Variations
- Morpholine Acetylated Derivatives: Compounds like 1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines () replace the carbonyl linker with acetylated spacers.
Thiazole/Imidazole-Containing Analogs :
VPC-14449 (), a morpholine-thiazole-imidazole hybrid, shows that halogenated substituents (e.g., bromine) can amplify bioactivity. However, such electronegative groups may introduce toxicity risks absent in this compound .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-[(3R)-piperidine-3-carbonyl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O2, featuring a piperidine ring and a morpholine moiety. This unique structure contributes to its interaction with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring can act as a basic site for protonation, enhancing its binding affinity to biological targets. The morpholine group contributes to the overall stability and solubility of the compound in biological systems.
1. Antitumor Activity
Research has indicated that derivatives of morpholine and piperidine exhibit significant antitumor properties. For instance, compounds containing these moieties have shown promising results against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Table 1: Antitumor Activity of Piperidine and Morpholine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.6 | |
| Morpholine-Piperazine Hybrid | MCF-7 (Breast Cancer) | 3.2 | |
| Piperidine Derivative | HeLa (Cervical Cancer) | 2.8 |
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. It has been shown to inhibit key enzymes involved in tumor progression, thus reducing cell proliferation.
Case Study: Inhibition of MAO Enzymes
A study demonstrated that certain piperidine derivatives could inhibit monoamine oxidase (MAO) enzymes, which are implicated in various neurological disorders. The compound's ability to modulate these enzymes suggests potential applications in treating conditions such as depression or anxiety disorders.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics with moderate bioavailability. Studies indicate that modifications to the piperidine ring can enhance metabolic stability, improving the compound's therapeutic potential.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Half-Life | 4 hours |
| Volume of Distribution | 1.5 L/kg |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential adverse reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
